molecular formula C₈H₁₃NO₄S B041809 3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol CAS No. 179030-22-9

3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol

Cat. No. B041809
M. Wt: 219.26 g/mol
InChI Key: DRHXTSWSUAJOJZ-FMDGEEDCSA-N
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Description

The interest in compounds like "3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol" stems from their potential in various fields of chemistry and pharmacology. These compounds belong to a broader class of heterocyclic compounds, known for their complex molecular structures and diverse chemical properties. Heterocyclic chemistry is a central part of organic chemistry and involves the study and application of these rings in drug development, agricultural chemicals, and material science.

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions, including one-pot, three-component synthesis strategies. For example, Hashmi et al. (2007) described a method for synthesizing thiadiazolo[3,2-a]pyridine derivatives through a reaction involving arylmethylene-cyanoacetic acid derivatives and thiadiazole ring closure, indicative of the type of synthetic strategies that may be employed for our compound of interest (Hashmi et al., 2007).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed through spectroscopic methods, including IR, NMR, and HRMS, as well as X-ray crystallography. Jiang et al. (2012) utilized these techniques for structural determination of novel oxadiazole derivatives, highlighting the importance of these analytical methods in confirming the molecular structure of complex heterocycles (Jiang et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving heterocyclic compounds can lead to a wide range of products, depending on the reactants and conditions used. For instance, Poor Heravi et al. (2020) reported the synthesis of pyrano[2,3-d]thiazole derivatives using a green chemistry approach, demonstrating the diverse reactivity and potential for environmentally friendly synthesis routes for these compounds (Poor Heravi et al., 2020).

Scientific Research Applications

  • Breast Cancer Therapy : 6,7-bis(hydroxymethyl)-1H,3H-pyrrolo[1,2-c]thiazoles have shown potential for therapy of triple-negative breast cancer, targeting cell death pathways (Santos et al., 2014). Additionally, certain chiral 6-hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles have demonstrated selectivity for breast cancer cell lines and significant activity against colorectal adenocarcinoma cancer cell lines (Soares et al., 2010).

  • Anticancer Agents : Novel thiazolyl-pyrazole derivatives exhibited promising binding affinities and cytotoxicity against the human liver carcinoma cell line (HepG-2), indicating potential as anticancer agents (Sayed et al., 2019).

  • Antimicrobial Activity : 4-Thiazolidinones containing a pyrone moiety demonstrated in vitro antimicrobial activity against human pathogens such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans (Nechak et al., 2015).

  • Nematicidal and Antifungal Properties : Hybrid heterocyclic compounds showed significant nematicidal activity against nematodes and antifungal activity against Candida albicans, Aspergillus fumigates, Trichophyton rubrum, and Trichophyton mentagrophytes (Srinivas et al., 2017).

properties

IUPAC Name

(3aR,5R,6S,7R,7aR)-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4S/c1-3-9-5-7(12)6(11)4(2-10)13-8(5)14-3/h4-8,10-12H,2H2,1H3/t4-,5-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHXTSWSUAJOJZ-FMDGEEDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2C(C(C(OC2S1)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2S1)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol

CAS RN

179030-22-9
Record name N-Acetyl-glucosamine thiazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179030229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-glucosamine thiazoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03747
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-ACETYL-GLUCOSAMINE THIAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML5FHL557A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol
Reactant of Route 2
3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol
Reactant of Route 3
3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol
Reactant of Route 4
3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol
Reactant of Route 5
3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol
Reactant of Route 6
3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol

Citations

For This Compound
3
Citations
Y Zhou, Y Hou, J Shen, Y Huang… - SARS-CoV-2, Cell …, 2020 - kg-hub.berkeleybop.io
IBV NONO 4841 23637410 IBV GSK3A 2931 23637410 IBV GSK3B 2932 23637410 IBV PABPC1 26986 23637410 IBV PABPC4 8761 23637410 IBV HNRNPA1 3178 23637410 IBV …
Number of citations: 6 kg-hub.berkeleybop.io
Y Duan, T Liu, Y Zhou, T Dou, Q Yang - Journal of Biological Chemistry, 2018 - ASBMB
Berberine is a traditional medicine that has multiple medicinal and agricultural applications. However, little is known about whether berberine can be a bioactive molecule toward …
Number of citations: 51 www.jbc.org
I Šmeringaiová - 2012 - dspace.cuni.cz
Tato práce se zabývá problematikou hledání účinných inhibitorů enzymů β-N- acetylhexosaminidas, které jsou odvozeny od 1,2-dideoxy-2'-methyl-α-D-glukopyranoso-[2,1- d]-Δ2'-…
Number of citations: 0 dspace.cuni.cz

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